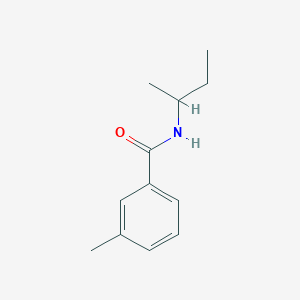
N-(sec-butyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-3-methylbenzamide, also known as N,N-diethyl-3-methylbenzamide (DEET), is a chemical compound that is commonly used as an insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture, and since then, it has become one of the most widely used insect repellents in the world.
作用機序
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of a host. It may also act as an irritant to the insect's sensory system.
Biochemical and Physiological Effects:
DEET has been found to have low toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that it may have negative effects on the nervous system and may cause skin irritation in some individuals.
実験室実験の利点と制限
DEET has several advantages when used in lab experiments, including its effectiveness as an insect repellent and its low toxicity. However, it also has limitations, such as its potential to interfere with certain experimental protocols and its potential effects on the nervous system.
将来の方向性
There are several areas of future research related to DEET, including the development of new insect repellents that are more effective and have fewer negative side effects. Other areas of research include the study of DEET's effects on the environment and its potential use in agriculture as a pest repellent.
In conclusion, N-(sec-butyl)-3-methylbenzamide, or DEET, is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While there are some concerns about its potential negative effects, it remains an important tool in the fight against insect-borne diseases and pests. Ongoing research will continue to provide new insights into its mechanism of action and potential uses in the future.
合成法
The synthesis of DEET involves the reaction between 3-methylbenzoic acid and sec-butylamine in the presence of a catalyst. The reaction takes place under reflux conditions and produces DEET as a colorless liquid.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties and has been found to be effective against a wide range of insects, including mosquitoes, ticks, and flies. It has also been studied for its potential use in agriculture as a pest repellent.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
N-butan-2-yl-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(3)13-12(14)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14) |
InChIキー |
JQFCKFDTTYHZKH-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)C |
正規SMILES |
CCC(C)NC(=O)C1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



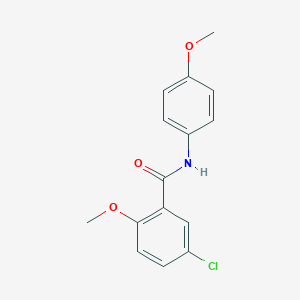
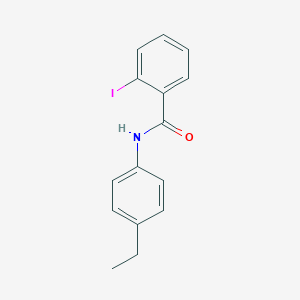
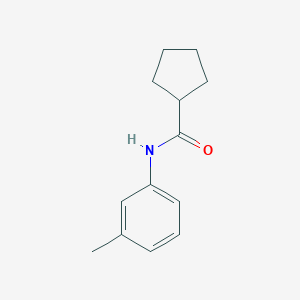

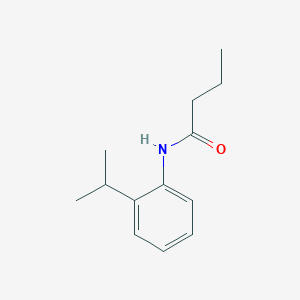
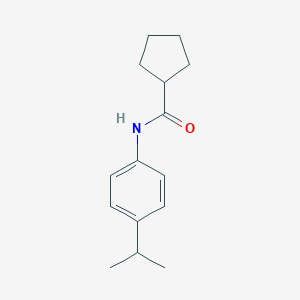
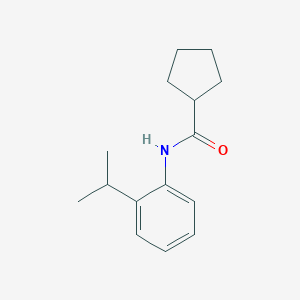
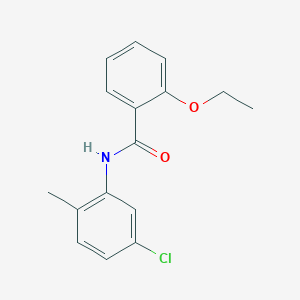

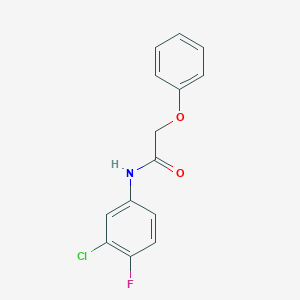



![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)